molecular formula C6H10N4O B13800884 N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide

N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide

Cat. No.: B13800884
M. Wt: 154.17 g/mol
InChI Key: VGNRLPOBBLUYJO-UHFFFAOYSA-N
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Description

N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide is a chemical compound with the molecular formula C6H10N4O. It is known for its unique structure, which includes both amino and cyano functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide typically involves the reaction of cyanoacetamide with suitable amines under controlled conditions. One common method includes the treatment of cyanoacetamide with substituted amines in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound include various substituted amides, nitriles, and amines. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable tools in biochemical studies.

    Medicine: Research has indicated that certain derivatives of this compound possess antimicrobial and anticancer properties, highlighting their potential as therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-diamino-2-cyanoprop-2-enylidene)indolin-3-ones: These compounds share a similar structural motif and exhibit comparable reactivity and applications.

    N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide derivatives:

Uniqueness

This compound stands out due to its versatile reactivity and the presence of both amino and cyano functional groups. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide

InChI

InChI=1S/C6H10N4O/c1-4(11)10-3-5(2-7)6(8)9/h3,8-9H2,1H3,(H,10,11)

InChI Key

VGNRLPOBBLUYJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=C(N)N)C#N

Origin of Product

United States

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